1-[4-[(6-Bromohexyl)oxy]butyl]benzene
Overview
Description
1-[4-[(6-Bromohexyl)oxy]butyl]benzene is an organic compound with the molecular formula C16H25BrO It is characterized by the presence of a benzene ring substituted with a butyl group, which is further linked to a bromohexyl chain through an ether linkage
Preparation Methods
The synthesis of 1-[4-[(6-Bromohexyl)oxy]butyl]benzene typically involves the reaction of 4-(butyloxy)benzene with 6-bromohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-[(6-Bromohexyl)oxy]butyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(6-Bromohexyl)oxy]butyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-lipid interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism by which 1-[4-[(6-Bromohexyl)oxy]butyl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with lipid membranes, altering their properties and affecting membrane-associated processes. The bromohexyl chain can also serve as a reactive site for further chemical modifications, enabling the compound to target specific molecular pathways.
Comparison with Similar Compounds
1-[4-[(6-Bromohexyl)oxy]butyl]benzene can be compared with similar compounds such as:
- 1-bromo-6-(4-phenylbut-1-yloxy)hexane
- 4-[(6-Bromohexyl)oxy]butylbenzene
- Octyl benzoate
These compounds share structural similarities but differ in the length and nature of their alkyl chains or substituents. The unique combination of a bromohexyl chain and a butylbenzene moiety in this compound distinguishes it from these related compounds, offering distinct chemical and physical properties that can be leveraged in various applications .
Properties
IUPAC Name |
4-(6-bromohexoxy)butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIAERKUPZOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451902 | |
Record name | {4-[(6-Bromohexyl)oxy]butyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-73-2 | |
Record name | [4-[(6-Bromohexyl)oxy]butyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94749-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(6-Bromohexyl)oxy]butyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, [4-[(6-bromohexyl)oxy]butyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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